4-(2-(Methylamino)ethoxy)benzenamine 2hcl
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Overview
Description
4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride is a chemical compound with the molecular formula C9H14N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzenamine core with a methylaminoethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride typically involves the reaction of 4-hydroxybenzenamine with 2-chloroethylmethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the 2-(methylamino)ethoxy group. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of 4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Methylamino)ethoxy)aniline
- 4-(2-(Methylamino)ethoxy)phenol
- 4-(2-(Methylamino)ethoxy)benzaldehyde
Uniqueness
4-(2-(Methylamino)ethoxy)benzenamine dihydrochloride is unique due to its specific substitution pattern on the benzenamine core. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial contexts.
Properties
IUPAC Name |
4-[2-(methylamino)ethoxy]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;;/h2-5,11H,6-7,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADVJAMDXHKMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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